molecular formula C6H10O7 B017724 L-Galacturonic acid CAS No. 108729-78-8

L-Galacturonic acid

Cat. No.: B017724
CAS No.: 108729-78-8
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-XVYLPRKHSA-N
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Description

L-Galacturonic acid is a naturally occurring sugar acid derived from D-galacturonic acid. It is a key component of pectin, a polysaccharide found in the cell walls of plants, particularly in fruits and vegetables. This compound plays a crucial role in the structural integrity of plant cell walls and has various applications in the food, pharmaceutical, and biomedical industries.

Scientific Research Applications

L-Galacturonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various derivatives and as a standard for analytical methods.

    Biology: Studied for its role in plant cell wall metabolism and its impact on plant growth and development.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of biodegradable polymers, food additives, and as a chelating agent in various industrial processes.

Future Directions

Future research focuses on sustainable extraction methods, including eco-friendly solvents and acids, to optimize resource efficiency and reduce environmental impact . Additionally, the role of AsA in plants and humans may have gone far beyond traditional understanding .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Galacturonic acid can be synthesized through the oxidation of D-galacturonic acid. The process involves the use of specific oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically requires a temperature range of 20-30°C and a pH of around 3-4 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and hydrolysis of pectin-rich plant materials, such as citrus peels and apple pomace. The extraction process includes the use of acid hydrolysis, where pectin is broken down into its constituent monosaccharides, including this compound. The hydrolyzed product is then purified through filtration and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

L-Galacturonic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form L-galactaric acid (mucic acid) using oxidizing agents like nitric acid.

    Reduction: Reduction of this compound can yield L-galactonic acid.

    Esterification: this compound can form esters with alcohols in the presence of acid catalysts.

    Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Nitric acid, bromine water; temperature20-30°C; pH3-4.

    Reduction: Sodium borohydride; temperature0-5°C; pHneutral.

    Esterification: Methanol, sulfuric acid; temperature60-70°C; pHacidic.

Major Products Formed

    Oxidation: L-galactaric acid (mucic acid)

    Reduction: L-galactonic acid

    Esterification: Methyl galacturonate

Mechanism of Action

L-Galacturonic acid exerts its effects primarily through its involvement in the biosynthesis and modification of pectin. It acts as a substrate for enzymes such as pectin methylesterase and polygalacturonase, which modify the degree of esterification and depolymerize pectin, respectively. These modifications influence the gelling properties and structural integrity of pectin, impacting its functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

    D-Galacturonic acid: The precursor of L-Galacturonic acid, commonly found in pectin.

    L-Galactonic acid: A reduced form of this compound.

    L-Galactaric acid (mucic acid): An oxidized form of this compound.

Uniqueness

This compound is unique due to its specific role in the structure and function of pectin. Unlike its similar compounds, this compound is directly involved in the formation of the pectin backbone, making it essential for the gelling properties and stability of pectin-based products. Its ability to undergo various chemical modifications also makes it a versatile compound for industrial and research applications.

Properties

IUPAC Name

(2R,3S,4R,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-XVYLPRKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@@H](OC([C@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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